Cas no 1352548-97-0 ((R)-2-((2-Fluorophenoxy)methyl)oxirane)

(R)-2-((2-Fluorophenoxy)methyl)oxirane is a chiral epoxide compound featuring a fluorinated phenoxy group, which enhances its reactivity and selectivity in synthetic applications. Its stereospecific structure makes it valuable as an intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The fluorine substitution on the aromatic ring improves stability and influences electronic properties, facilitating controlled ring-opening reactions. This compound is useful in the preparation of bioactive molecules, where enantiomeric purity is critical. Its well-defined configuration ensures reproducibility in complex synthetic pathways. Suitable for use under controlled conditions, it offers chemists a versatile building block for constructing chiral frameworks with high precision.
(R)-2-((2-Fluorophenoxy)methyl)oxirane structure
1352548-97-0 structure
Product name:(R)-2-((2-Fluorophenoxy)methyl)oxirane
CAS No:1352548-97-0
MF:C9H9FO2
Molecular Weight:168.1650
CID:4670042

(R)-2-((2-Fluorophenoxy)methyl)oxirane 化学的及び物理的性質

名前と識別子

    • (R)-2-((2-FLUOROPHENOXY)METHYL)OXIRANE
    • (2R)-2-(2-fluorophenoxymethyl)oxirane
    • (R)-2-((2-Fluorophenoxy)methyl)oxirane
    • インチ: 1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m1/s1
    • InChIKey: ZGBJAUZQXAADQJ-SSDOTTSWSA-N
    • SMILES: FC1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[C@@]1([H])C([H])([H])O1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • トポロジー分子極性表面積: 21.8

(R)-2-((2-Fluorophenoxy)methyl)oxirane Security Information

(R)-2-((2-Fluorophenoxy)methyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A397153-1g
(R)-2-((2-Fluorophenoxy)methyl)oxirane
1352548-97-0 95%
1g
$610.0 2024-04-24
Chemenu
CM496410-1g
(R)-2-((2-Fluorophenoxy)methyl)oxirane
1352548-97-0 95%
1g
$598 2023-03-07
Alichem
A019146948-1g
(R)-2-((2-Fluorophenoxy)methyl)oxirane
1352548-97-0 95%
1g
635.58 USD 2021-06-15
Crysdot LLC
CD12151954-1g
(R)-2-((2-Fluorophenoxy)methyl)oxirane
1352548-97-0 97%
1g
$512 2024-07-23

(R)-2-((2-Fluorophenoxy)methyl)oxirane 関連文献

(R)-2-((2-Fluorophenoxy)methyl)oxiraneに関する追加情報

Introduction to (R)-2-((2-Fluorophenoxy)methyl)oxirane (CAS No. 1352548-97-0)

(R)-2-((2-Fluorophenoxy)methyl)oxirane (CAS No. 1352548-97-0) is a chiral epoxide compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a fluorinated phenoxy group and an oxirane ring, making it a valuable building block for the synthesis of various bioactive molecules and functional materials.

The chiral nature of (R)-2-((2-Fluorophenoxy)methyl)oxirane is particularly important in pharmaceutical research, where enantiomeric purity is crucial for the efficacy and safety of drug candidates. The presence of the fluorine atom in the phenoxy group can significantly influence the pharmacological properties of the final product, such as its metabolic stability, binding affinity, and biological activity.

Recent studies have highlighted the potential applications of (R)-2-((2-Fluorophenoxy)methyl)oxirane in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are important targets for cancer therapy. The researchers found that derivatives of (R)-2-((2-Fluorophenoxy)methyl)oxirane exhibited high selectivity and potency against specific kinases, suggesting their potential as lead compounds for further drug development.

In addition to its pharmaceutical applications, (R)-2-((2-Fluorophenoxy)methyl)oxirane has also been explored in the field of materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced polymers and coatings with enhanced properties. A recent study in Macromolecules reported the use of this compound as a monomer for the preparation of polymeric materials with improved thermal stability and mechanical strength. The researchers found that the fluorinated phenoxy group contributed to enhanced hydrophobicity and chemical resistance, making these materials attractive for various industrial applications.

The synthetic accessibility of (R)-2-((2-Fluorophenoxy)methyl)oxirane has been well-documented in the literature. Several efficient methods have been developed for its preparation, including asymmetric epoxidation reactions and catalytic transformations. These synthetic routes not only provide high yields but also ensure excellent enantiomeric purity, which is essential for downstream applications. A notable example is a method described in Organic Letters, where a chiral catalyst was used to achieve highly enantioselective epoxidation of a substituted allylic alcohol, leading to the formation of (R)-2-((2-Fluorophenoxy)methyl)oxirane with over 99% ee.

The physical and chemical properties of (R)-2-((2-Fluorophenoxy)methyl)oxirane have been extensively characterized. It is a colorless liquid at room temperature with a boiling point around 100°C under reduced pressure. The compound is soluble in common organic solvents such as dichloromethane, acetone, and ethanol, but it is not miscible with water due to its hydrophobic nature. These properties make it easy to handle and process in laboratory settings.

In terms of safety and handling, while (R)-2-((2-Fluorophenoxy)methyl)oxirane is not classified as a hazardous substance under current regulations, it is recommended to follow standard laboratory safety protocols when working with this compound. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and conducting experiments in well-ventilated areas or fume hoods.

The future prospects for (R)-2-((2-Fluorophenoxy)methyl)oxirane are promising. Ongoing research continues to explore new applications and derivatives of this compound, driven by its unique combination of functional groups and chiral structure. As more studies are published and new synthetic methods are developed, it is likely that this compound will play an increasingly important role in various scientific disciplines.

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Amadis Chemical Company Limited
(CAS:1352548-97-0)(R)-2-((2-Fluorophenoxy)methyl)oxirane
A927704
Purity:99%
はかる:1g
Price ($):549.0